molecular formula C21H25N5O2 B609178 MLi-2-Bio-X CAS No. 1627091-47-7

MLi-2-Bio-X

Cat. No. B609178
M. Wt: 379.464
InChI Key: ATUUNJCZCOMUKD-OKILXGFUSA-N
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Description

MLi-2-Bio-X, also known as MLi-2, is a potent and selective LRRK2 inhibitor . It inhibits LRRK2 in cell-free (IC50 = 0.76 nM), cell-based (IC50 = 1.4 nM), and radioligand-binding (IC50 = 3.4 nM) assays . It is more than 295-fold selective against a panel of receptors, channels, and over 300 kinases .


Molecular Structure Analysis

The molecular structure of MLi-2-Bio-X is described as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine .


Chemical Reactions Analysis

MLi-2-Bio-X exhibits exceptional potency in a purified LRRK2 kinase assay in vitro . It has greater than 295-fold selectivity for over 300 kinases in addition to a diverse panel of receptors and ion channels .


Physical And Chemical Properties Analysis

MLi-2-Bio-X is a solid substance with a molecular weight of 379.5 Da and a molecular formula of C21H25N5O2 . Its CAS number is 1627091-47-7 .

Scientific Research Applications

NIH Molecular Libraries Initiative

The NIH Molecular Libraries Initiative (MLI) focuses on the use of small molecules in the public sector, particularly for defining gene, cell, and organism function in health and disease. Key components include the Molecular Libraries Screening Centers Network, cheminformatics initiatives (including PubChem), and technology development in areas such as chemical diversity and assay development. This initiative is significant for accelerating gene function determination, target validation, and drug development (Austin, Brady, Insel, & Collins, 2004).

Biological Relevance of MLPCN Assay Manifold and Screening Set

The NIH MLI has contributed to the development of PubChem, a chemical genomics knowledgebase. This research assesses the progress of MLI in identifying novel chemical probes and explores the chemical diversity inherent in the MLI screening set. It highlights the coverage of biologically relevant pathways and suggests enhancements in biogenic biases (Zhang, Lushington, & Huan, 2011).

IDI Diesel Engine Performance and Emission Analysis

This study examines the performance and emission characteristics of an indirect diesel injection engine using biodiesel, integrating experimental data analysis with artificial neural network (ANN) modeling. The research demonstrates the potential of ANN in predicting engine performance and exhaust emissions, which is relevant for biodiesel research and applications (Rao, Babu, Anuradha, & Rao, 2017).

BioAssay Network and Future Therapeutic Discovery

The NIH MLI aims to expand potential drug targets and candidates. This paper constructs a network from bioassay data in PubChem, applies network biology concepts, and integrates information from multiple biological databases. It proposes a model for prioritizing the druggability of bioassay targets, contributing to both basic chemical biology research and future therapeutic discovery (Zhang, Lushington, & Huan, 2011).

Multilevel Intervention Research in Cancer Care

Multilevel intervention (MLI) research, particularly in cancer care, is assessed for its value in understanding and improving cancer care delivery. The study emphasizes the need for developing relevant metrics and evaluating MLI interventions to enhance the scientific soundness and feasibility of cancer care research (Clauser, Taplin, Foster, Fagan, & Kaluzny, 2012).

Cloning and Characterization of Mistletoe Lectin

This research focuses on mistletoe lectin I (MLI), a major active constituent of mistletoe extracts used in tumor therapy. The study aims to prepare pure and homogeneous protein for structural and mechanistic studies, contributing to the understanding of the cytotoxic plant protein's mode of action on tumor and immune cells (Eck, Langer, Möckel, Baur, Rothe, Zinke, & Lentzen, 1999).

Nanoparticles for Solar Cells

Research on CH3NH3PbI3 (MLI) powders, recognized for their applications in solar cells, explores a new synthesis path using a ball milling technique. This study evaluates the change in crystal structures, microstructure, and optical characteristics, contributing to the development of efficient solar cells (Elseman, Rashad, & Hassan, 2016).

Safety And Hazards

MLi-2-Bio-X is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

MLi-2-Bio-X has the potential for Parkinson’s disease . It is suitable as a compound to explore LRRK2 biology in cellular and animal models .

properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUUNJCZCOMUKD-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MLi-2-Bio-X

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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